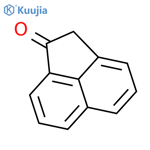

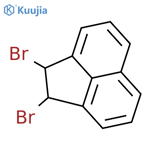

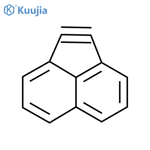

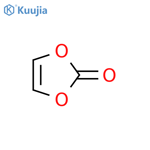

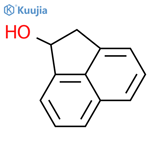

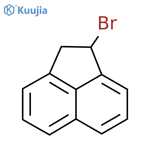

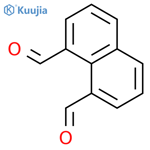

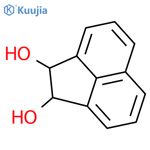

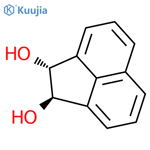

A convenient one-pot synthesis of acenaphthenequinones from 1-acenaphthenones by N-bromosuccinimide-dimethyl sulfoxide oxidation

,

Bulletin of the Chemical Society of Japan,

1986,

59(10),

3311-13